
1,2,4,5-Tetrafluorobenzene
Overview
Description
1,2,4,5-Tetrafluorobenzene is an aromatic compound with the molecular formula C6H2F4. It is a derivative of benzene where four hydrogen atoms are replaced by fluorine atoms at the 1, 2, 4, and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,2,4,5-Tetrafluorobenzene is a chemical compound with the formula C6H2F4. It is primarily used in organic synthesis reactions and as a solvent . .
Mode of Action
It is known to participate in reactions involving fluorine displacement
Biochemical Pathways
As a solvent and reagent in organic synthesis, it is likely to interact with a wide range of molecules, but these interactions would be highly dependent on the specific context of the reaction .
Result of Action
As a solvent and reagent in organic synthesis, its effects would be highly dependent on the specific context of the reaction .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, the NIST Chemistry WebBook provides data on the thermochemistry of this compound, which could be relevant for understanding its stability under different conditions .
Preparation Methods
1,2,4,5-Tetrafluorobenzene can be synthesized through several methods:
Fluorination of Benzene: One common method involves the direct fluorination of benzene using fluorinating agents such as cobalt trifluoride or silver fluoride under controlled conditions.
Industrial Production: Industrially, this compound can be produced by reacting a fluorinated phenyl hydrazine with specific reagents to achieve the desired substitution pattern.
Chemical Reactions Analysis
1,2,4,5-Tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under nitration conditions, it undergoes a preferential 1,4-fluorine displacement-oxidation mechanism to form 2,5-difluoro-1,4-benzoquinone.
Common Reagents and Conditions: Typical reagents include sodium amide in liquid ammonia for deprotonation and electrophilic reagents for further substitution.
Scientific Research Applications
1,2,4,5-Tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Material Science: Its unique properties make it valuable in the development of new materials with specific characteristics.
Analytical Chemistry: It is employed in chromatography and other analytical techniques due to its distinct chemical behavior.
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene can be compared with other fluorinated benzenes such as:
- 1,2,3,4-Tetrafluorobenzene
- 1,3,5-Trifluorobenzene
- Pentafluorobenzene
- Hexafluorobenzene
These compounds share similar fluorination patterns but differ in the number and position of fluorine atoms, which affects their reactivity and applications .
This compound stands out due to its specific substitution pattern, making it particularly useful in certain synthetic and industrial processes.
Properties
IUPAC Name |
1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXUIOOHCIQXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186367 | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327-54-8 | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 327-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-Tetrafluorobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB3CL8US2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrafluorobenzene?
A1: this compound has the molecular formula C6H2F4 and a molecular weight of 150.08 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * NMR Spectroscopy: 1H and 19F NMR have been used to determine the structure and study the reactions of this compound. [, , ] * Infrared Spectroscopy: Infrared (IR) studies, including fluorescence-detected infrared spectroscopy, have provided information on the intermolecular interactions of this compound, particularly in the context of cluster formation. [, ] * UV-Vis Spectroscopy: UV-Vis spectroscopy, combined with theoretical calculations, has been employed to investigate the electronic structure of this compound and its derivatives, including the impact of fluorine substitution. []
Q3: How does the structure of polymers containing this compound affect their properties?
A3: The incorporation of this compound into polymers can significantly impact their properties. For instance, semifluorinated polyarylenes with kinked backbone structures, synthesized using this compound, have shown tunable glass transition temperatures based on the choice of alkoxy substituents. []
Q4: What role does this compound play in direct arylation reactions?
A4: this compound acts as an electrophilic coupling partner in direct arylation reactions, facilitating the formation of C-C bonds with various aromatic and heteroaromatic compounds. This approach has been successfully employed in the synthesis of conjugated polymers, including poly(phenylene ethynylenes) and polyfluorenes. [, , , , , ]
Q5: How does the choice of solvent affect direct arylation polymerization involving this compound?
A5: The choice of solvent significantly impacts the direct arylation polymerization of this compound. Low-polar solvents like toluene favor linear polymer formation, while polar solvents like DMAc can lead to side reactions and network formation. []
Q6: How has computational chemistry been applied to study this compound and its derivatives?
A6: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate various aspects of this compound and related compounds. These include: * Predicting the electron affinity of fluorobenzenes, including this compound. [] * Investigating the potential energy surfaces of dimer radical anions of polyfluoroarenes, providing insights into their structure and stability. [] * Understanding the interplay between hydrogen bonding and π-stacking interactions in complexes of this compound with other molecules. [] * Optimizing molecular geometries of osmium-containing metallacyclophanes and their complexes with various guest molecules, including this compound. [] * Analyzing the vibrational frequencies and electronic transitions of the this compound cation, providing information on its bonding characteristics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


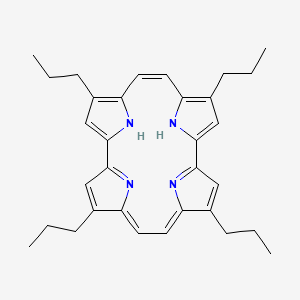
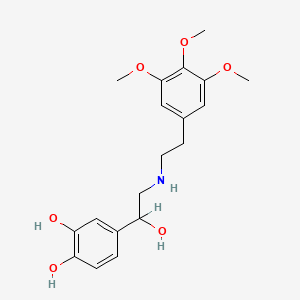

![Acetic acid,2-[4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]-, methyl ester,hydrochloride (1:1)](/img/structure/B1209358.png)
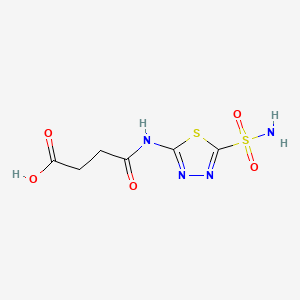
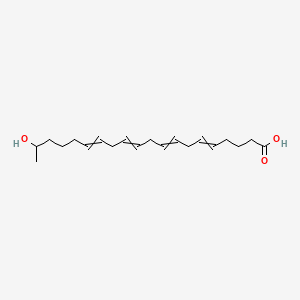
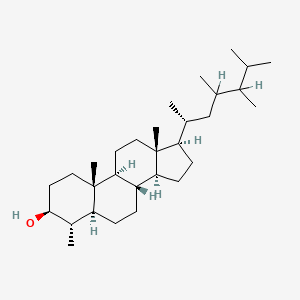
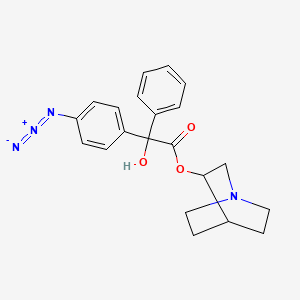


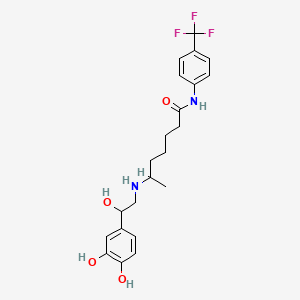
![Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-](/img/structure/B1209370.png)
![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)

